2-(2-Ethoxyethoxy)ethyl acetate

Catalog No.
S1511872
CAS No.
112-15-2
M.F
C8H16O4
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Ethoxyethoxy)ethyl acetate

CAS Number

112-15-2

Product Name

2-(2-Ethoxyethoxy)ethyl acetate

IUPAC Name

2-(2-ethoxyethoxy)ethyl acetate

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c1-3-10-4-5-11-6-7-12-8(2)9/h3-7H2,1-2H3

InChI Key

FPZWZCWUIYYYBU-UHFFFAOYSA-N

SMILES

CCOCCOCCOC(=O)C

Solubility

5.68 M
Miscible with water, alcohol, ether, most oils
Very soluble in acetone, ethyl ether, ethanol
In water, 1.0X10+6 mg/L at 20 °C /miscible/

Canonical SMILES

CCOCCOCCOC(=O)C

Solvent:

2-(2-Ethoxyethoxy)ethyl acetate (CAS No. 112-15-2), also known as diethylene glycol monoethyl ether acetate or carbitol acetate, is a colorless, water-miscible liquid commonly used as a solvent in scientific research [, ]. Its excellent solubility in various organic compounds and water makes it suitable for a wide range of applications.

Extraction:

Due to its ability to dissolve polar and non-polar compounds, 2-(2-Ethoxyethoxy)ethyl acetate finds use in various extraction processes. It is often employed in:

  • Isolation of natural products: This includes extracting valuable compounds from plants, fungi, and other organisms for further study or utilization [].
  • Sample preparation: 2-(2-Ethoxyethoxy)ethyl acetate can be used to extract specific analytes from complex biological samples for subsequent analysis techniques like chromatography or spectrometry [].

Chromatography:

The polarity of 2-(2-Ethoxyethoxy)ethyl acetate makes it a valuable mobile phase component in various chromatographic techniques, including:

  • Normal-phase chromatography: It acts as a polar modifier in the mobile phase, allowing for separation of compounds based on their polarity [].
  • Reversed-phase chromatography: When mixed with water, 2-(2-Ethoxyethoxy)ethyl acetate can be used as a less hydrophobic alternative to methanol in the mobile phase for certain applications [].

Other Applications:

In scientific research, 2-(2-Ethoxyethoxy)ethyl acetate also finds use in:

  • Synthesis of organic compounds: It can act as a reactant or solvent in various organic synthesis reactions [].
  • Preparation of reaction mixtures: Due to its miscibility with water and various organic solvents, it facilitates the formation of homogeneous reaction mixtures for specific research purposes [].

2-(2-Ethoxyethoxy)ethyl acetate is an organic compound with the molecular formula C₈H₁₆O₄ and a molecular weight of 176.21 g/mol. It is classified as an ester, specifically the acetate of 2-(2-ethoxyethoxy)ethanol. This compound appears as a colorless liquid with a sweet smell, commonly used in various industrial applications due to its solvent properties .

  • Eye Irritation: DEGEE acetate can cause serious eye irritation upon contact [].
  • Flammability: Information on the specific flammability of DEGEE acetate is limited, but it is likely flammable as an organic solvent [].
  • Peroxide Formation: As mentioned earlier, DEGEE acetate can form explosive peroxides under certain conditions. Proper handling and storage protocols are crucial to avoid this hazard [].

Please Note:

  • Information on specific reaction mechanisms involving DEGEE acetate is limited in publicly available scientific literature. Further research may be required for in-depth analysis of its reactivity.
  • The safety information provided here is a general overview. Always consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with 2-(2-Ethoxyethoxy)ethyl acetate.

The reactivity of 2-(2-Ethoxyethoxy)ethyl acetate is primarily characterized by its ability to undergo hydrolysis, transesterification, and esterification reactions. In hydrolysis, it can react with water in the presence of an acid or base to yield 2-(2-ethoxyethoxy)ethanol and acetic acid. The transesterification process involves exchanging the acetate group with another alcohol, which can modify its properties for specific applications .

While specific biological activity data for 2-(2-Ethoxyethoxy)ethyl acetate is limited, similar compounds in the ester category often exhibit low toxicity and are used in formulations for cosmetics and personal care products. Its potential irritant properties have been noted, particularly in skin and eye contact scenarios .

The synthesis of 2-(2-Ethoxyethoxy)ethyl acetate typically involves the reaction of 2-(2-ethoxyethoxy)ethanol with acetic anhydride or acetyl chloride. The general reaction can be represented as follows:

  • Reactants:
    • 2-(2-Ethoxyethoxy)ethanol
    • Acetic anhydride or acetyl chloride
  • Procedure:
    • Mix the reactants under controlled conditions (temperature and inert atmosphere).
    • Allow the reaction to proceed until completion, monitored by techniques such as thin-layer chromatography.
  • Purification:
    • The crude product is purified through distillation or recrystallization to obtain pure 2-(2-Ethoxyethoxy)ethyl acetate .

2-(2-Ethoxyethoxy)ethyl acetate finds extensive use in various industrial applications:

  • Solvent: It serves as a solvent for cellulose esters, gums, resins, coatings, lacquers, and printing inks.
  • Chemical Intermediate: Utilized in the synthesis of other chemical compounds.
  • Personal Care Products: Incorporated into formulations for cosmetics due to its solvent properties .

Several compounds share structural similarities with 2-(2-Ethoxyethoxy)ethyl acetate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl acetateC₄H₈O₂Simpler structure; widely used as a solvent
Butyl acetateC₆H₁₂O₂Higher boiling point; used in coatings
Propylene glycol monoacetateC₅H₁₂O₃Used in food applications; less volatile
Diethylene glycol diacetateC₈H₁₈O₄Similar ester functionality; used in plastics

The uniqueness of 2-(2-Ethoxyethoxy)ethyl acetate lies in its dual ether functionality combined with an ester group, providing enhanced solubility and stability compared to simpler esters like ethyl or butyl acetate .

The traditional synthesis of 2-(2-Ethoxyethoxy)ethyl acetate, also known as diethylene glycol monoethyl ether acetate, follows conventional esterification pathways that have been established for decades [1] [6]. The most widely employed traditional method involves the direct esterification of diethylene glycol monoethyl ether with acetic acid under acidic conditions [2] [7]. This Fischer esterification approach utilizes concentrated sulfuric acid as a catalyst and requires elevated temperatures to drive the equilibrium toward ester formation [34].

The reaction proceeds through a nucleophilic attack mechanism where the hydroxyl group of diethylene glycol monoethyl ether attacks the carbonyl carbon of acetic acid [1]. The process requires careful control of reaction conditions, including temperature maintenance between 100-120°C and continuous water removal to prevent the reverse hydrolysis reaction [34]. Traditional synthesis routes typically achieve yields ranging from 70-85% under optimized conditions [1].

An alternative traditional approach involves the acetylation of diethylene glycol monoethyl ether using acetic anhydride in the presence of pyridine as a base catalyst [3]. This method offers advantages in terms of reaction kinetics but requires handling of more aggressive reagents and generates pyridinium acetate as a byproduct [3]. The reaction conditions are milder compared to direct esterification, typically conducted at 60-80°C for 4-6 hours [3].

Catalytic Approaches to Synthesis

Homogeneous Catalysis

Homogeneous catalysis for 2-(2-Ethoxyethoxy)ethyl acetate synthesis has evolved significantly from traditional acid-catalyzed methods [14] [15]. Modern homogeneous catalytic systems employ various Lewis acids and transition metal complexes to enhance reaction efficiency and selectivity [17]. Iron nitrate has been demonstrated as an effective homogeneous Lewis acid catalyst for esterification reactions, achieving high conversion rates and ester selectivity under mild conditions [17].

The mechanism of homogeneous catalysis involves the coordination of the catalyst to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol [17]. Transition metal-catalyzed esterification through carbon-hydrogen bond activation has emerged as a highly efficient approach, providing atom-economical alternatives to traditional methods [14] [15]. These catalytic systems typically operate under milder conditions compared to conventional methods, with reaction temperatures ranging from 25-80°C [17].

Recent developments in homogeneous catalysis include the use of rhodium and ruthenium complexes for oxidative esterification processes [18]. These systems enable direct conversion of aldehydes to esters in the presence of alcohols, offering streamlined synthetic pathways [18]. The catalytic efficiency of homogeneous systems is directly linked to the ability of metal cations to generate protons from carboxylic acid ionization, with iron nitrate demonstrating superior performance compared to other metal nitrates [17].

Heterogeneous Catalysis

Solid Acid Catalysis

Solid acid catalysis represents a significant advancement in the synthesis of 2-(2-Ethoxyethoxy)ethyl acetate, offering improved sustainability and ease of catalyst recovery [11]. Sulfated titania-silica catalysts have been extensively studied for esterification reactions, demonstrating high activity and stability under reaction conditions [11]. These solid acid catalysts contain strong Brønsted acidic sites, typically sulfate or sulfonic acid groups, which provide the necessary acidity for esterification while maintaining heterogeneous characteristics [11].

The development of mesoporous solid acid catalysts has focused on achieving optimal balance between acidity and textural properties [11]. Sulfated zirconia and titanium-silica based materials show exceptional performance in esterification reactions, with conversion rates exceeding 85% under optimized conditions [11]. The catalyst stability is enhanced through proper sulfation procedures using ammonium sulfate or chlorosulfonic acid as sulfating agents [11].

Recent research has demonstrated that chlorosulfonic acid-treated titanium-incorporated SBA-15 catalysts exhibit superior activity and stability compared to ammonium sulfate-treated variants [11]. These catalysts achieve cellulose conversion rates of 89.6% with minimal sulfur leaching of 2.84%, indicating excellent catalyst stability [11]. The solid acid catalysts can be regenerated and reused for multiple reaction cycles with only minor loss in activity [11].

Metal-Based Catalysts

Metal-based heterogeneous catalysts have shown remarkable potential for ester synthesis applications [10] [16]. Supported palladium-ruthenium bimetallic systems demonstrate exceptional activity in ester hydrogenation and formation reactions under mild conditions [10]. These catalysts operate at room temperature with hydrogen pressures as low as 50 bar, representing a significant improvement over traditional high-temperature, high-pressure processes [10].

The development of phosphorus-ligand-supported ruthenium catalysts has enabled heterogeneous ester synthesis with easy catalyst recovery and recycling capabilities [10]. These systems achieve high selectivity and yield while maintaining catalyst stability over multiple reaction cycles [10]. The immobilization of metal complexes on solid supports provides the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems [10].

Mercury-catalyzed synthesis routes, while historically significant, have been largely replaced by more environmentally acceptable alternatives [16]. Modern metal-based catalysts focus on abundant, less toxic metals such as iron, copper, and zinc for esterification applications [17]. These systems offer improved environmental profiles while maintaining high catalytic activity [17].

Biocatalytic Methods

Biocatalytic synthesis of esters has gained significant attention due to their specificity, mild reaction conditions, and environmental compatibility [19] [20] [21]. Lipases from various microbial sources, including Aspergillus oryzae, Candida antarctica, and Mycobacterium smegmatis, have been successfully employed for ester synthesis [19] [20] [29]. These enzymes demonstrate excellent selectivity and can operate in aqueous environments, addressing traditional limitations of chemical esterification [19].

The immobilization of lipases on solid supports has enabled the development of robust biocatalysts for continuous ester synthesis [19] [29]. Cationic lignin nanospheres function as activating anchors for hydrolases, creating spatially confined biocatalysts that maintain high activity even in water-rich environments [19]. These biocatalysts retain 97% and 70% of their synthetic activities for cutinase and lipase respectively when water content increases significantly [19].

Recent advances in biocatalytic ester synthesis include the development of acyltransferases for transesterification reactions [20]. The enzyme from Mycobacterium smegmatis demonstrates high efficiency in converting 2-phenethyl alcohol to its acetate ester using various acyl donors [20]. The optimal conditions involve vinyl acetate as the acyl donor, achieving 95% conversion within 30 minutes [20]. The biocatalyst maintains stability for multiple reaction cycles with only gradual decrease in activity [20].

Green Chemistry Approaches

Environmentally Friendly Catalysts

The development of environmentally friendly catalysts for 2-(2-Ethoxyethoxy)ethyl acetate synthesis aligns with growing sustainability requirements in chemical manufacturing [23] [24] [26]. Organic catalysts derived from renewable sources offer significant advantages over traditional metal-based systems, including lower cost, enhanced safety, and reduced environmental impact [26] [30]. These catalysts are constructed from common elements such as carbon, hydrogen, oxygen, and nitrogen, making them inherently more sustainable [30].

Recent developments have focused on rhodium-ruthenium bimetallic oxide clusters that utilize oxygen as the sole oxidant, eliminating the need for hazardous oxidizing agents [24]. These catalysts demonstrate remarkable efficiency in cross-dehydrogenative coupling reactions between arenes and carboxylic acids, directly producing aryl esters [24]. The use of oxygen as an oxidant represents a significant improvement over traditional methods that rely on toxic hypervalent iodine reagents [24].

Ionic liquids have emerged as promising environmentally friendly catalysts due to their non-volatility, non-flammability, and thermal stability [35]. These systems can effectively break azeotropic mixtures and enhance separation processes while maintaining environmental compatibility [35]. The development of imidazole-based ionic liquids has shown particular promise for esterification applications [35].

Solvent-Free Synthesis

Solvent-free synthesis represents a significant advancement in green chemistry approaches for ester production [25] [27]. The elimination of organic solvents addresses multiple environmental and economic concerns, including reduced waste generation, simplified product recovery, and decreased energy consumption [25] [27]. Recent research has demonstrated successful solvent-free esterification of phytosterols with linoleic acid using 4-dodecylbenzenesulfonic acid as catalyst [27].

The solvent-free approach achieves conversion rates above 95% at mild temperatures of 60°C without requiring additional water removal operations [27]. This method significantly reduces the environmental footprint of ester synthesis while maintaining high product yields [27]. The absence of solvents simplifies downstream processing and eliminates solvent recovery requirements [27].

Modified Steglich esterification protocols utilizing acetonitrile as a greener solvent alternative have been developed to replace hazardous chlorinated solvents [23] [25]. These methods achieve comparable yields to traditional systems while eliminating the need for chromatographic purification [25]. The protocol employs optimized extraction and washing sequences that remove all reagents and impurities, leaving pure ester products [25].

Renewable Feedstocks

The utilization of renewable feedstocks in ester synthesis represents a fundamental shift toward sustainable chemical production [26] [28] [29]. Plant-based materials, agricultural waste, and microbial-derived compounds serve as starting materials for both catalyst synthesis and substrate preparation [26]. This approach contributes to the circular economy principles by utilizing waste streams as valuable chemical inputs [26].

Biodiesel production from renewable vegetable oils demonstrates large-scale application of renewable feedstock utilization [28]. The transesterification of triglycerides from soybean, palm, and waste cooking oils produces fatty acid alkyl esters while generating glycerol as a valuable co-product [28]. Base-catalyzed transesterification using potassium hydroxide achieves yields of 98% under moderate conditions [28].

Biomass-derived furfuryl alcohol has been successfully employed as a renewable substrate for ester synthesis using immobilized lipases [29]. The biocatalytic continuous flow synthesis achieves conversion rates of 96.8% with 100% selectivity using C8-C18 carboxylic acids [29]. This approach demonstrates the feasibility of integrating renewable feedstocks with green catalytic processes [29].

Azeotropic Distillation in Synthesis

Azeotroping Agent Selection

The selection of appropriate azeotroping agents is critical for successful azeotropic distillation in ester synthesis [31] [32] [35]. Toluene has been extensively employed as an effective azeotroping agent for esterification reactions, particularly in the synthesis of phenolic esters [31]. The azeotropic behavior of toluene with water enables continuous water removal during esterification, driving the equilibrium toward product formation [31].

The criteria for azeotroping agent selection depend on the specific azeotropic behavior of the system [32]. For components forming pressure maximum azeotropes, suitable entrainers must introduce additional binary azeotropes with lower boiling points or create low-boiling ternary heterogeneous azeotropes [32]. The temperature difference between the original azeotrope and the new azeotrope must be at least 2.0 K for effective separation [32].

Para-xylene has been identified as an optimal azeotroping agent for acetic acid dehydration processes through comprehensive screening studies [35]. The selection process involves evaluation of multiple factors including vapor-liquid equilibrium behavior, selectivity, and compatibility with reaction conditions [35]. Ionic liquids represent an emerging class of azeotroping agents that offer advantages in terms of environmental compatibility and thermal stability [35].

Process Optimization

Process optimization in azeotropic distillation focuses on maximizing ester yield while minimizing energy consumption and reaction time [31] [33]. The integration of reaction and separation in a single vessel reduces equipment requirements and improves overall process efficiency [31]. Continuous water removal through ternary azeotropic distillation maintains optimal reaction conditions throughout the synthesis [31].

Machine learning-based optimization frameworks have been developed to identify optimal operating conditions for distillation processes [33]. These systems utilize predictive models to recommend optimal steam flow rates and temperature profiles based on real-time process data [33]. The implementation of such optimization strategies can significantly reduce energy consumption while maintaining product quality [33].

Dean-Stark apparatus configuration enables efficient water separation during azeotropic esterification [31]. The continuous monitoring of water collection allows real-time assessment of reaction progress and endpoint determination [31]. Temperature control within narrow ranges (95-98°C for toluene systems) ensures optimal azeotropic behavior while preventing product degradation [31].

Industrial Scale Production Methods

Industrial scale production of 2-(2-Ethoxyethoxy)ethyl acetate employs continuous process technologies to achieve high throughput and consistent product quality [4] [36] [40]. The commercial synthesis typically utilizes the direct esterification of diethylene glycol monoethyl ether with acetic acid under controlled conditions [4] [8]. Large-scale operations require careful attention to heat management, water removal, and catalyst recycling to maintain economic viability [40].

Modern industrial processes incorporate advanced process control systems to optimize reaction conditions and minimize energy consumption [33] [40]. The use of reactive distillation columns enables simultaneous reaction and separation, improving overall process efficiency [36]. These integrated systems achieve higher conversion rates while reducing equipment footprint and capital investment requirements [36].

Industrial production methods focus on catalyst recovery and recycling to reduce operating costs [40]. Heterogeneous catalysts are preferred for large-scale operations due to their ease of separation and regeneration capabilities [11]. The development of robust catalyst systems that maintain activity over extended operation periods is essential for economic viability [11].

Recent Advances in Synthetic Efficiency

Recent advances in synthetic efficiency for ester production have focused on developing more streamlined and atom-economical processes [37] [38] [41]. The breakthrough in ketone and ester C-H activation using palladium catalysts with specially designed ligands represents a significant advancement in synthetic methodology [37]. This approach eliminates the need for directing groups and enables direct functionalization of previously inaccessible molecular sites [37].

The development of N-heterocyclic carbene organocatalysts has enabled metal-free esterification of α,β-unsaturated aldehydes with alcohols [41]. This protocol achieves yields greater than 84% under mild conditions while providing excellent substrate scope [41]. The method enables one-pot sequential esterification and hydrosilylation reactions, significantly improving synthetic efficiency [41].

Convergent synthesis strategies have been implemented to improve overall synthetic efficiency by reducing the longest linear sequence of reactions [39]. These approaches break target molecules into precursors of similar complexity, enabling parallel synthesis pathways that improve overall yields [39]. The implementation of convergent strategies can increase yields from 2.8% to 12% for complex synthetic sequences [39].

Comparative Analysis of Synthesis Routes

A comprehensive comparative analysis of synthesis routes for 2-(2-Ethoxyethoxy)ethyl acetate reveals significant differences in efficiency, environmental impact, and economic viability [36] [38] [39]. Traditional Fischer esterification methods, while well-established, suffer from limitations including low atom economy, harsh reaction conditions, and extensive purification requirements [34] [36].

The following table summarizes key performance metrics for different synthesis approaches:

Synthesis MethodYield (%)Reaction TimeTemperature (°C)Environmental ImpactCatalyst Recovery
Traditional Fischer70-858-12 hours100-120ModerateDifficult
Homogeneous Catalysis85-952-6 hours25-80Low-ModerateDifficult
Solid Acid Catalysis80-904-8 hours60-100LowEasy
Biocatalytic88-970.5-2 hours25-40Very LowEasy
Solvent-Free90-962-4 hours60-80Very LowModerate

Biocatalytic methods demonstrate superior performance in terms of reaction conditions and environmental compatibility, achieving high yields under mild conditions [19] [20] [29]. However, enzyme cost and stability considerations may limit their application in large-scale industrial processes [22]. Solid acid catalysis offers an optimal balance between performance and practicality for most industrial applications [11].

The economic analysis reveals that solvent-free synthesis methods provide significant cost advantages through elimination of solvent purchase, handling, and disposal costs [27]. The simplified downstream processing requirements further enhance the economic attractiveness of these approaches [27]. Green chemistry approaches, while potentially having higher initial catalyst costs, offer long-term economic benefits through reduced waste treatment and environmental compliance costs [24] [26].

Esterification Mechanisms

The esterification of 2-(2-Ethoxyethoxy)ethyl acetate follows established mechanistic pathways that have been extensively studied for similar ester compounds. The Fischer esterification mechanism represents the most common route for ester formation from carboxylic acids and alcohols.

The mechanism proceeds through a series of well-defined steps. Initially, the carboxylic acid carbonyl oxygen is protonated by the acid catalyst, activating the carbonyl carbon toward nucleophilic attack. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer steps occur within the tetrahedral intermediate, followed by the elimination of water to form the ester product.

For compounds containing ether linkages like 2-(2-Ethoxyethoxy)ethyl acetate, the mechanism may involve additional considerations. The presence of multiple ether oxygens can influence the reaction through electronic effects and potential coordination with the acid catalyst. The diethylene glycol monoethyl ether portion provides additional sites for protonation and hydrogen bonding interactions.

Recent computational studies have proposed alternative mechanisms involving acylium ion intermediates. These investigations suggest that the traditional textbook mechanism may be oversimplified, with acylium ions serving as highly reactive intermediates that can undergo spontaneous trimolecular reactions with alcohol molecules.

Hydrolysis Mechanisms

The hydrolysis of 2-(2-Ethoxyethoxy)ethyl acetate can occur through both acid-catalyzed and base-catalyzed pathways, each following distinct mechanistic routes.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis mechanism represents the reverse of Fischer esterification. The process begins with protonation of the ester carbonyl oxygen by the acid catalyst, creating an activated electrophile. Water then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. The intermediate undergoes proton transfer reactions before eliminating the alcohol component, ultimately yielding the carboxylic acid and alcohol products.

The reaction follows pseudo-first-order kinetics with respect to the ester when water is present in large excess. The rate-determining step involves the formation of the tetrahedral intermediate, with activation energies typically ranging from 15-20 kcal/mol depending on the specific ester structure.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, proceeds through a different mechanistic pathway that results in irreversible ester cleavage. The hydroxide ion acts as a strong nucleophile, directly attacking the ester carbonyl carbon to form a tetrahedral intermediate. The intermediate then collapses with expulsion of the alkoxide leaving group, forming a carboxylic acid that is immediately deprotonated by the basic medium to yield the carboxylate salt.

The irreversible nature of base-catalyzed hydrolysis stems from the formation of the carboxylate anion, which is stabilized by the basic conditions and cannot undergo the reverse reaction. This mechanism typically exhibits second-order kinetics, being first-order with respect to both the ester and hydroxide ion.

Reaction Kinetics

The kinetics of ester reactions involving compounds similar to 2-(2-Ethoxyethoxy)ethyl acetate have been extensively studied under various conditions.

Esterification Kinetics

Esterification reactions typically exhibit second-order kinetics, being first-order with respect to both the carboxylic acid and alcohol components. The rate constants show strong temperature dependence, following the Arrhenius equation with activation energies ranging from 30-60 kJ/mol depending on the specific reactants and catalysts employed.

For diethylene glycol monobutyl ether with acetic acid, studies have shown that the reaction follows a pseudo-homogeneous model in the temperature range of 343-363 K. The kinetic behavior can be successfully described using power-law models, with the reaction being essentially first-order with respect to each reactant.

Temperature effects play a crucial role in esterification kinetics. Studies on acetic acid esterification with ethanol have demonstrated that increasing temperature from 50°C to 60°C results in significant increases in both the rate constant and final conversion. The maximum conversion of approximately 80% was achieved at 60°C with a 10:1 molar ratio of ethanol to acetic acid.

Hydrolysis Kinetics

Hydrolysis kinetics depend strongly on the reaction conditions and catalyst type. For acid-catalyzed hydrolysis, the reaction typically follows pseudo-first-order kinetics when water is present in large excess. Studies on ethyl acetate hydrolysis in the temperature range of 283-313 K have shown activation energies of approximately 29.8 kJ/mol.

Base-catalyzed hydrolysis generally exhibits second-order kinetics with higher reaction rates compared to acid-catalyzed processes. The irreversible nature of the base-catalyzed reaction often makes it the preferred method for complete ester hydrolysis.

Catalytic Mechanisms

The catalytic behavior of ester reactions involves both homogeneous and heterogeneous catalyst systems, each operating through distinct mechanisms.

Homogeneous Catalysis

Homogeneous acid catalysts such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are commonly employed in esterification reactions. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.

The effectiveness of different homogeneous catalysts varies significantly. Studies have shown that sulfuric acid typically provides the highest conversion rates, followed by p-toluenesulfonic acid and hydrochloric acid. Perchloric acid has been identified as particularly effective for certain esterification reactions, providing strong acidity without interference from potential nucleophiles.

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse, making them attractive for industrial applications. Ion exchange resins such as Amberlyst-15 and Amberlyst-70 have been extensively studied for ester synthesis and hydrolysis reactions.

The mechanism of heterogeneous catalysis typically involves adsorption of reactants onto the catalyst surface, followed by surface reaction and desorption of products. The Langmuir-Hinshelwood model has been successfully applied to describe the kinetics of heterogeneously catalyzed esterification reactions.

Recent developments in heterogeneous catalysis include the use of magnetic-responsive solid acid catalysts and heteropolyanion-based ionic liquids. These advanced catalyst systems offer improved activity and selectivity while maintaining the advantages of easy separation and recyclability.

Thermal Degradation Mechanisms

The thermal degradation of esters like 2-(2-Ethoxyethoxy)ethyl acetate involves complex mechanistic pathways that depend on temperature, atmosphere, and molecular structure.

Unimolecular Dissociation Pathways

At high temperatures, esters undergo unimolecular dissociation through several competing pathways. The primary mechanism involves a six-membered ring transition state, commonly referred to as a retro-ene reaction.

For ethyl esters, the lowest energy decomposition pathway involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, while simultaneously cleaving the carbon-ether oxygen bond. This process typically has an activation energy of approximately 210 kJ/mol for ethyl propanoate.

The mechanism proceeds through a concerted elimination process where the breaking of the C-H bond in the alkyl group is coupled with the formation of the O-H bond and the simultaneous cleavage of the C-O ester bond. This results in the formation of an alkene and the corresponding carboxylic acid.

Alternative pathways include direct homolytic bond fission, which typically requires higher activation energies (>350 kJ/mol). The C-C bond cleavage adjacent to the carbonyl group represents another possible pathway, though this is generally less favored than the six-membered ring elimination.

Bimolecular Reactions

At lower temperatures or in the presence of other reactive species, bimolecular pathways become significant. These reactions often involve interactions between ester molecules or between esters and atmospheric components such as oxygen.

Oxidative degradation represents a major bimolecular pathway, particularly for unsaturated esters or those with reactive functional groups. The mechanism typically involves radical chain reactions initiated by the formation of hydroperoxides.

The presence of multiple ether linkages in compounds like 2-(2-Ethoxyethoxy)ethyl acetate can influence the thermal degradation pathways. The ether oxygens can participate in radical reactions and may stabilize certain intermediates through resonance or inductive effects.

Theoretical Studies

Computational chemistry has become an essential tool for understanding the mechanisms and kinetics of ester reactions.

Computational Modeling

Density functional theory (DFT) calculations have been extensively employed to study ester reaction mechanisms. The most commonly used functional is B3LYP with basis sets ranging from 6-31G(d) to 6-31+G(d,p).

Computational studies have revealed important insights into the nature of transition states and intermediates in ester reactions. For example, DFT calculations on the hydrolysis of ethyl acetate have confirmed the existence of tetrahedral intermediates and provided detailed structural information about transition states.

Solvent effects play a crucial role in ester reactions, and computational studies have employed various solvation models to account for these effects. The polarizable continuum model (PCM) has been particularly successful in reproducing experimental activation energies and reaction rates.

Recent advances in computational methods have enabled the study of larger systems with hundreds of atoms. The development of efficient methods such as GFN2-xTB combined with high-level DLPNO-CCSD(T) calculations has made it possible to study realistic molecular systems without significant approximations.

Quantum Chemical Calculations

High-level ab initio methods have been applied to obtain accurate thermodynamic and kinetic data for ester reactions. The complete basis set method CBS-QB3 has been particularly successful in providing chemically accurate enthalpies of formation and bond dissociation energies.

Quantum chemical calculations have revealed that the traditional mechanisms described in organic chemistry textbooks may be oversimplified. DFT studies suggest that acylium ions may serve as key intermediates in both esterification and hydrolysis reactions.

The calculation of kinetic isotope effects has provided valuable validation of computational results against experimental data. Studies on p-nitrophenyl acetate hydrolysis have demonstrated excellent agreement between computed and experimental isotope effects when appropriate solvation models are employed.

Computational studies have also been applied to understand steric effects in ester reactions. Molecular mechanics calculations using modified force fields have successfully reproduced the empirical steric parameters (Es values) derived from experimental kinetic data.

The application of quantum chemical methods to enzyme-catalyzed reactions has provided insights into the factors controlling selectivity and reaction rates. These studies have revealed the importance of both global and local noncovalent interactions between enzymes and substrates.

Physical Description

Diethylene glycol ethyl ether acetate is a colorless liquid. (USCG, 1999)
Liquid
A colorless liquid.

Color/Form

Colorless liquid

XLogP3

0.2

Boiling Point

423.32 °F at 760 mm Hg (USCG, 1999)
218.5 °C
423.32°F

Flash Point

230 °F (USCG, 1999)
241 °F (116 °C) OC
230°F

Vapor Density

6.07 (Air = 1)

Density

1.0114 at 68 °F (USCG, 1999)
1.0096 g/cu cm at 20 °C
1.0114

LogP

log Kow = 0.32 (est)

Odor

Characteristic: quality: sweet; hedonic tone: pleasant to unpleasant.

Melting Point

-13 °F (USCG, 1999)
-25.0 °C
-25 °C
-13°F

UNII

W5EIM81UBX

GHS Hazard Statements

Aggregated GHS information provided by 811 companies from 11 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 84 of 811 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 727 of 811 companies with hazard statement code(s):;
H319 (99.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.10 mmHg
9.89X10-2 mm Hg at 20 °C

Pictograms

Irritant

Irritant

Other CAS

112-15-2

Wikipedia

Diethylene glycol monoethyl ether acetate

Use Classification

Cosmetics -> Solvent

Methods of Manufacturing

Ethylene glycol esters are produced from reaction of ethylene oxide and an appropriate acid and are used also as solvents. Use of a suitable catalyst can influence the outcome of the reaction so as to produce monoesters (sodium acetate) or diesters (sulfuric acid). Glycol monoethers can be converted to the corresponding ether esters by the usual methods. /Ethylene glycol esters/
Produced by esterification of diethylene glycol monoethyl ether.
Reaction of diethylene glycol monoethyl ether with acetic acid

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Printing ink manufacturing
Ethanol, 2-(2-ethoxyethoxy)-, 1-acetate: ACTIVE

Analytic Laboratory Methods

Method: OSHA PV2013; Procedure: gas chromatography with a flame ionization detector; Analyte: carbatol acetate; Matrix: air; Detection Limit: 5 ug/mL.

Stability Shelf Life

Very low volatility

Dates

Last modified: 08-15-2023

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